molecular formula C21H21N5O B2503457 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902012-54-8

3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2503457
CAS RN: 902012-54-8
M. Wt: 359.433
InChI Key: DQMDBWGBRRFGHX-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is significant for the treatment of Mycobacterium tuberculosis . Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their inhibitory potency against protein kinases, which are important targets in cancer and other diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, often utilizing microwave-accelerated synthesis for efficiency . The design and synthesis of these compounds can be complex, involving the condensation of various anilines with intermediates derived from precursor molecules . The synthesis process is carefully designed to introduce specific substituents that can enhance the biological activity of the final product .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substituents on the phenyl group and the pyridylmethyl group can influence the overall conformation and electronic properties of the molecule . Crystallography and spectroscopic methods such as NMR are often used to confirm the structure of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and reactions with amines to form new heterocyclic systems . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions . Understanding the reaction mechanisms is crucial for the development of new derivatives with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological activity and pharmacokinetic profile . These properties can be fine-tuned by modifying the substituents on the core structure. For instance, the introduction of methoxy groups can affect the molecule's lipophilicity and its ability to interact with biological targets .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Research has shown that derivatives of pyrazolopyrimidine exhibit significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017). Moreover, pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating a promising avenue for combating microbial resistance (Deohate & Palaspagar, 2020).

Anti-inflammatory and Anti-cancer Activities

Studies have highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally friendly conditions, showing promising anti-inflammatory and anti-cancer activities. This underscores the potential of such compounds in developing new therapeutic agents for inflammation and cancer (Kaping et al., 2016).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This suggests their potential application in tuberculosis treatment (Sutherland et al., 2022).

Serotonin Receptor Antagonism

The compound and its derivatives have been studied for their activity as antagonists of serotonin 5-HT6 receptors, indicating their potential use in the treatment of disorders associated with this receptor, such as depression and Alzheimer's disease (Ivachtchenko et al., 2013).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and characterized, showing significant antitumor, antifungal, and antibacterial activities. This highlights their potential as multifunctional pharmacophore sites for developing new therapeutic agents (Titi et al., 2020).

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-11-19(23-13-16-7-6-10-22-12-16)26-21(24-14)20(15(2)25-26)17-8-4-5-9-18(17)27-3/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMDBWGBRRFGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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